4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]benzamide
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Overview
Description
4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide linked to a dimethylpyrimidine moiety through an azomethine linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Derivative: The starting material, 2-chloro-4,6-dimethylpyrimidine, undergoes nucleophilic substitution with aniline derivatives under microwave conditions.
Formation of the Azomethine Linkage: The intermediate product is then reacted with 4-chlorobenzaldehyde under acidic conditions to form the azomethine linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine linkage to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the dimethylpyrimidine moiety but lacks the azomethine linkage and chloro-substituted benzamide.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of the azomethine linkage.
Uniqueness
The uniqueness of 4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18ClN5O |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]benzamide |
InChI |
InChI=1S/C20H18ClN5O/c1-13-12-14(2)23-19(22-13)26-20(24-17-6-4-3-5-7-17)25-18(27)15-8-10-16(21)11-9-15/h3-12H,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
GJFARTIKXIYYEC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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